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4-(1-Amino-2-methylpropyl)-2,3-difluorophenol
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Overview
Description
4-(1-Amino-2-methylpropyl)-2,3-difluorophenol is an organic compound with a molecular formula of C10H14F2NO This compound is characterized by the presence of an amino group, a methyl group, and two fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropyl)-2,3-difluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorophenol and 1-amino-2-methylpropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 1-amino-2-methylpropane is reacted with 2,3-difluorophenol in the presence of a base to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methylpropyl)-2,3-difluorophenol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-(1-Amino-2-methylpropyl)-2,3-difluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropyl)-2,3-difluorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.
4-(1-Amino-2-methylpropyl)-2-fluorophenol: A compound with a single fluorine atom, providing a basis for comparison in terms of reactivity and properties.
Uniqueness
4-(1-Amino-2-methylpropyl)-2,3-difluorophenol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The difluorinated structure can enhance its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
4-(1-Amino-2-methylpropyl)-2,3-difluorophenol is a synthetic compound notable for its unique structural characteristics, including an amino group and two fluorine atoms attached to a phenolic ring. This compound has attracted attention in medicinal chemistry and agrochemical applications due to its potential biological activities and interactions with various molecular targets.
- Molecular Formula : C10H12F2N1O
- Molecular Weight : Approximately 201.21 g/mol
- Structure : The compound's structure allows for diverse interactions with biological systems, enhancing its binding affinity to proteins and enzymes through hydrogen bonding capabilities provided by the amino group.
The biological activity of this compound is primarily attributed to:
- Enzyme Modulation : The compound can modulate the activity of various enzymes, potentially influencing metabolic pathways.
- Receptor Binding : Its structural features may allow it to interact with specific receptors, impacting cellular signaling processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity. Key findings include:
Comparative Analysis
To understand the potential of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(1-Amino-2-methylpropyl)-2-fluorophenol | Similar structure but with one fluorine atom | Less lipophilicity compared to the difluoro variant |
(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid | Contains a phosphonic acid group | Lacks phenolic structure |
Aminomethyl propanol | Lacks fluorine atoms and phenolic ring | Different functional groups affecting reactivity |
The presence of dual fluorine substitutions enhances the chemical reactivity and potential biological activity of this compound compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Inhibition Studies : A study on fluorinated pteroyl derivatives indicated that while these compounds could inhibit DHFR effectively, they showed variable inhibition against other enzymes like folypoly-gamma-glutamate synthetase (FPGS). This highlights the importance of structural modifications in determining biological activity .
- Transport Mechanisms : Research has shown that certain fluorinated compounds can be effectively transported across cell membranes, which is crucial for their bioactivity. This suggests that this compound might also exhibit favorable transport properties due to its lipophilic nature imparted by fluorine atoms .
Properties
Molecular Formula |
C10H13F2NO |
---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropyl)-2,3-difluorophenol |
InChI |
InChI=1S/C10H13F2NO/c1-5(2)10(13)6-3-4-7(14)9(12)8(6)11/h3-5,10,14H,13H2,1-2H3 |
InChI Key |
VKMMJGFBHJBNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=C(C=C1)O)F)F)N |
Origin of Product |
United States |
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